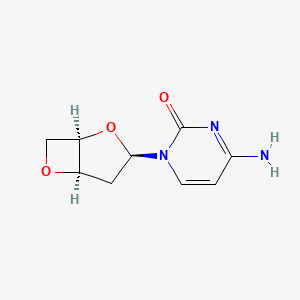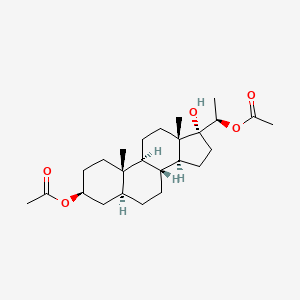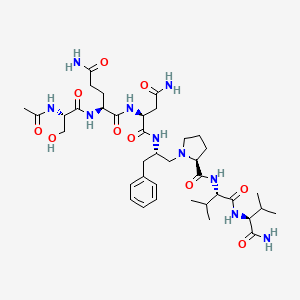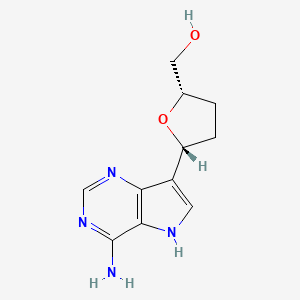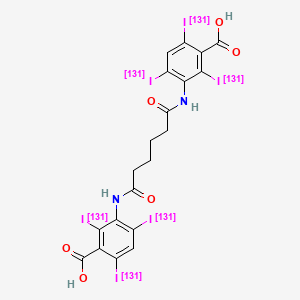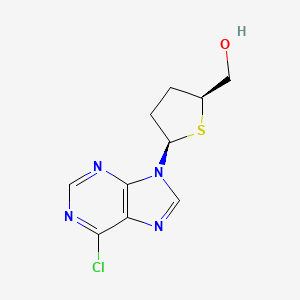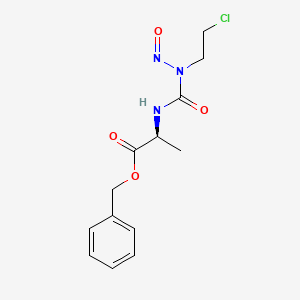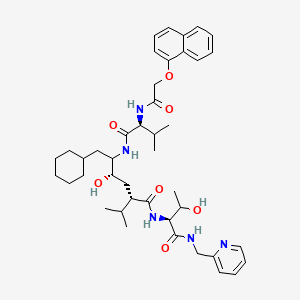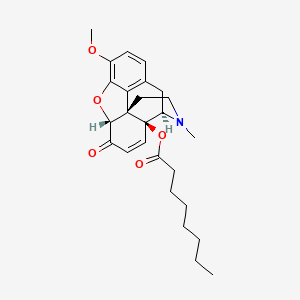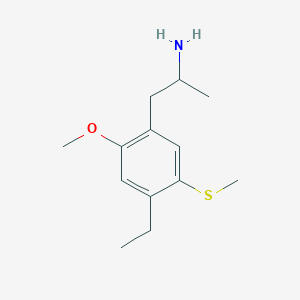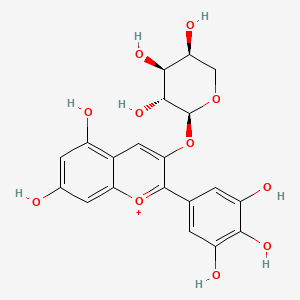
Delphinidin 3-arabinoside cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delphinidin 3-arabinoside cation is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the vibrant blue and purple colors in plants such as berries, eggplants, and grapes. This compound is known for its potent antioxidant properties and has been the subject of extensive research due to its potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delphinidin 3-arabinoside cation can be synthesized through the glycosylation of delphinidin with arabinose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the attachment of the sugar moiety to the delphinidin molecule. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound involves the extraction of delphinidin from natural sources such as berries, followed by enzymatic or chemical glycosylation to attach the arabinose sugar. This process is optimized for large-scale production by using bioreactors and advanced purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Delphinidin 3-arabinoside cation undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups on the delphinidin molecule, which can participate in redox reactions and form stable complexes with metal ions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound, leading to the formation of quinones and other oxidation products.
Reduction: Reducing agents like sodium borohydride can reduce the compound, converting it into its leuco form.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives
Major Products Formed: The major products formed from these reactions include quinones, leucoanthocyanidins, and various substituted derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Delphinidin 3-arabinoside cation has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Research has shown that this compound has potential anticancer properties, inhibiting the growth of cancer cells and inducing apoptosis.
Industry: It is used in the food and cosmetic industries as a natural colorant and antioxidant additive .
Mechanism of Action
The mechanism of action of delphinidin 3-arabinoside cation involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, preventing oxidative damage to cells.
Anti-inflammatory Effects: It inhibits the activation of pro-inflammatory pathways such as NF-κB and reduces the production of inflammatory cytokines.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as PI3K/Akt and MAPK .
Comparison with Similar Compounds
Delphinidin 3-arabinoside cation is unique among anthocyanins due to its specific glycosylation with arabinose. Similar compounds include:
Delphinidin 3-glucoside: Glycosylated with glucose, it has similar antioxidant properties but different bioavailability.
Delphinidin 3-rutinoside: Glycosylated with rutinose, it exhibits enhanced stability and bioactivity.
Delphinidin 3-galactoside: Glycosylated with galactose, it has distinct biological activities and absorption characteristics .
Properties
CAS No. |
324533-67-7 |
|---|---|
Molecular Formula |
C20H19O11+ |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H18O11/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26)/p+1/t13-,17-,18+,20-/m0/s1 |
InChI Key |
XZUBZVMZVWFBNE-NTCOEUGSSA-O |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


